molecular formula C20H25NO2S2 B1246769 (3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine CAS No. 470454-73-0

(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine

Cat. No.: B1246769
CAS No.: 470454-73-0
M. Wt: 375.6 g/mol
InChI Key: HZQHAAFWVRDHMZ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

F-15845 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions are not extensively detailed in the literature. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

F-15845 is unique in its selective inhibition of the persistent sodium current with minimal effects on other important ion channels of the heart, including major calcium and potassium channels . This selectivity accounts for its limited effect on basal cardiac function, hemodynamic functions, and ventricular fibrillation .

Similar compounds include:

    Ranolazine: Another inhibitor of the persistent sodium current, used for the treatment of chronic angina.

    Lidocaine: A sodium channel blocker with broader effects on various sodium channels.

    Mexiletine: A sodium channel blocker used for the treatment of arrhythmias.

F-15845 stands out due to its high selectivity and minimal adverse effects in experimental studies .

Properties

CAS No.

470454-73-0

Molecular Formula

C20H25NO2S2

Molecular Weight

375.6 g/mol

IUPAC Name

(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine

InChI

InChI=1S/C20H25NO2S2/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16/h3-10,15-16,21H,11-14H2,1-2H3/t15-,16+/m0/s1

InChI Key

HZQHAAFWVRDHMZ-JKSUJKDBSA-N

SMILES

CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC

Isomeric SMILES

C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC

Canonical SMILES

CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC

Synonyms

3-(3-(2-methoxyphenylthio)-2-methylpropyl)amino-3,4-dihydro-2H-1,5-benzoxathiepine
F 15845
F-15845
F15845

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.